molecular formula C32H37N5O5 B1671278 Endomorphin 2 CAS No. 141801-26-5

Endomorphin 2

カタログ番号 B1671278
CAS番号: 141801-26-5
分子量: 571.7 g/mol
InChIキー: XIJHWXXXIMEHKW-LJWNLINESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Endomorphin-2 (EM-2) is an endogenous opioid peptide and one of the two endomorphins . It has the amino acid sequence Tyr-Pro-Phe-Phe-NH2 . It is a high affinity, highly selective agonist of the μ-opioid receptor .


Molecular Structure Analysis

The molecular structure of Endomorphin-2 has been studied using computational analysis and radioligand binding assay . EM-2 was modified by connecting nitrogen atoms of both phenylalanine residues by a methylene bridge .

科学的研究の応用

Pain Management

Endomorphin-2 (EM2) is an endogenous ligand that belongs to the opioid peptide family and has the highest affinity and selectivity for the μ-opioid receptor (MOR) . It plays a remarkable role in the transmission and modulation of noxious information . The distinguished antinociceptive property of EM2 in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain, has been revealed and investigated for therapeutic purposes .

Neurological Research

The neuroanatomical distribution, ultrastructural features, and neural circuitry of EM2-containing neuronal structures have been morphologically demonstrated . The modulation effects of EM2 in different areas reflect its potential endogenous roles in many major physiological processes .

Respiratory System

EM2 exerts adverse effects in the respiratory system, which impedes the development of EM2 as new analgesics . However, this also provides a unique opportunity to study the effects of EM2 on the respiratory system and potentially develop treatments for respiratory disorders.

Asthma Treatment

A study showed that a hybrid peptide-PK20, composed of neurotensin (NT) and endomorphin-2 (EM-2) pharmacophores, attenuates airway inflammation in a mouse model of non-atopic asthma . This suggests that EM2 could be used in the treatment of asthma.

Lipidation and Sugar Modification

Lipidation provides a simple way to modulate peptide lipophilicity, and facilitates their interaction with cell membranes and penetration across biological barriers by passive diffusion . This suggests that lipid- and sugar-modified endomorphins could be novel targets for the development of therapeutic agents .

Gastrointestinal, Urinary, and Cardiovascular Systems

EM2 also exerts adverse effects in the gastrointestinal, urinary, and cardiovascular systems . This provides opportunities for further research into the effects of EM2 on these systems and the development of potential treatments.

作用機序

Target of Action

Endomorphin-2 (EM-2) is an endogenous opioid peptide, one of the two endomorphins . It has a high affinity and is a highly selective agonist of the μ-opioid receptor . This receptor has been proposed to be the actual endogenous ligand of EM-2, rather than the endorphins .

Mode of Action

EM-2 interacts with its primary target, the μ-opioid receptor, to produce analgesia in animals . The action of EM-2 differs from that of its counterpart, Endomorphin-1 (EM-1), as EM-2 additionally induces the release of dynorphin A and [Met]enkephalin in the spinal cord and brain by an unknown mechanism . These in turn activate the κ- and δ-opioid receptors, respectively . A portion of the analgesic effects of EM-2 is dependent on this action .

Biochemical Pathways

The activation of the μ-opioid receptor by EM-2 leads to the release of dynorphin A and [Met]enkephalin . These substances then activate the κ- and δ-opioid receptors, respectively . This suggests that EM-2 is involved in a complex biochemical pathway that involves multiple opioid receptors and their respective ligands .

Pharmacokinetics

It is known that em-2 is very unstable in vivo, with an in vitro half-life of less than 5 minutes in rat brain homogenate . For example, EM-2 showed 85% degradation within 30 minutes in rat brain homogenate and when incubated with dipeptidyl peptidase IV (DPP IV) . Additionally, there was approximately 30–35% degradation of EM-2 at 30 minutes after incubation with the enzymes carboxypeptidase Y and aminopeptidase M .

Result of Action

The activation of the μ-opioid receptor by EM-2 leads to analgesic effects in animals . Moreover, while EM-1 produces conditioned place preference, a measure of drug reward, EM-2 produces conditioned place aversion, an effect which is dynorphin A-dependent .

Action Environment

The environment in which EM-2 acts can influence its action, efficacy, and stability. For instance, EM-2 is more prevalent in the spinal cord , suggesting that its action may be more pronounced in this region.

Safety and Hazards

Endomorphin-2 should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

将来の方向性

Endomorphin-2 has been proposed as a potential therapeutic for withdrawal syndrome in opioid-dependent subjects . Additionally, modifications of Endomorphin-2 and their potential clinical implications have been described .

特性

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHWXXXIMEHKW-LJWNLINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415506
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Endomorphin 2

CAS RN

141801-26-5
Record name Endomorphin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 131 °C
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endomorphin 2
Reactant of Route 2
Reactant of Route 2
Endomorphin 2
Reactant of Route 3
Reactant of Route 3
Endomorphin 2
Reactant of Route 4
Reactant of Route 4
Endomorphin 2
Reactant of Route 5
Endomorphin 2
Reactant of Route 6
Endomorphin 2

Q & A

Q1: What is the primary target of Endomorphin-2?

A: Endomorphin-2 exhibits high affinity and selectivity for the μ-opioid receptor (MOPr) [, , , , , , ], particularly the proposed μ1-opioid receptor subtype [].

Q2: How does Endomorphin-2 interact with the MOPr?

A: While the exact binding mechanism is still under investigation, research suggests that Endomorphin-2 adopts a cis conformation around the Tyr-Pro peptide bond for optimal interaction with the MOPr []. This interaction initiates a cascade of downstream signaling events.

Q3: What are the downstream effects of Endomorphin-2 binding to MOPr?

A: Endomorphin-2 binding to MOPr activates G proteins, primarily Gi/o proteins [, ]. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels []. Additionally, Endomorphin-2 exhibits biased agonism towards β-arrestin recruitment, which may contribute to its distinct pharmacological profile [].

Q4: How does Endomorphin-2-induced MOPr activation differ from other opioid agonists?

A: Endomorphin-2 demonstrates a preference for activating the μ1-opioid receptor subtype, inducing dynorphin A (1-17) release in the spinal cord, which subsequently activates κ-opioid receptors [, ]. This sets it apart from Endomorphin-1, which primarily activates a different μ-opioid receptor subtype [, ].

Q5: Does Endomorphin-2 interact with other receptors besides MOPr?

A: While Endomorphin-2 displays high selectivity for MOPr, studies suggest potential interaction with κ3-opioid receptors with moderate affinity [].

Q6: What is the molecular formula and weight of Endomorphin-2?

A6: Endomorphin-2 has a molecular formula of C25H32N4O5 and a molecular weight of 468.55 g/mol.

Q7: Is there any spectroscopic data available for Endomorphin-2?

A: Yes, circular dichroism studies have been employed to analyze the conformational changes in Endomorphin-2 analogs with different chirality, providing insights into structural requirements for MOPr binding []. Additionally, 1H NMR spectroscopy has been used to elucidate the solution conformation of Endomorphin-2 and its analogs, highlighting the importance of the cis Tyr-Pro amide bond [, ].

Q8: How do structural modifications impact the activity of Endomorphin-2?

A: Modifications, particularly at positions 2 and 4, significantly influence Endomorphin-2's activity. For example, replacing Pro2 with D-Pro generates a partial agonist with antagonistic properties []. Incorporating D-1-Nal or D-2-Nal at position 4 yields compounds with μ-opioid receptor antagonist activity [].

Q9: What is the significance of the C-terminal amide group in Endomorphin-2?

A: Replacing the C-terminal amide group with a carboxyl group increases the peptide's flexibility, potentially impacting its interaction with the MOPr [].

Q10: How do endomorphin-1 and -2 differ in their structure-activity relationship?

A: While both are highly selective for MOPr, subtle differences in their structure contribute to their distinct pharmacological profiles. Notably, Endomorphin-1 is more potent at spinal sites, suggesting differences in receptor subtype preference or pharmacokinetic properties [].

Q11: What is known about the stability of Endomorphin-2?

A: Endomorphin-2 is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase IV, which cleaves the Pro(2)-Phe(3) bond []. This rapid degradation limits its duration of action.

Q12: Are there strategies to improve the stability of Endomorphin-2?

A: Research suggests that co-administration with dipeptidyl peptidase IV inhibitors, like Diprotin A, can enhance and prolong Endomorphin-2's antinociceptive effects []. Additionally, designing analogs resistant to enzymatic degradation is an active area of research.

Q13: What is the metabolic fate of Endomorphin-2?

A: Enzymatic degradation, particularly by dipeptidyl peptidase IV in the brain, plays a significant role in Endomorphin-2's metabolism. Initial cleavage occurs at the N-terminal, followed by the Phe-Phe bond [].

Q14: What are the primary in vitro and in vivo models used to study Endomorphin-2?

A: In vitro studies utilize isolated tissue preparations, such as the guinea pig ileum (GPI), to assess the opioid activity of Endomorphin-2 and its analogs [, , ]. In vivo studies often employ rodent models of pain, including the tail-flick, hot-plate, and paw-withdrawal tests, to evaluate the antinociceptive effects of Endomorphin-2 [, , , , , , , , ].

Q15: What other physiological effects have been observed with Endomorphin-2?

A: Beyond analgesia, Endomorphin-2 has demonstrated vasodilatory effects in rats, mediated by nitric oxide release [, ]. It also influences feeding behavior in chicks, stimulating food intake after central administration []. Additionally, Endomorphin-2 modulates cytokine production and functions related to innate immunity in macrophages [].

Q16: Is there evidence of resistance developing to Endomorphin-2?

A16: While specific studies on Endomorphin-2 resistance are limited, its close relationship with other μ-opioid agonists suggests a potential for developing tolerance and cross-tolerance with prolonged use, similar to other opioids.

Q17: Does Endomorphin-2 exhibit cross-tolerance with other opioids?

A: Studies show an asymmetric cross-tolerance between Endomorphin-1 and Endomorphin-2. Mice tolerant to Endomorphin-2 exhibit partial cross-tolerance to Endomorphin-1, but not vice-versa []. Additionally, pretreatment with DAMGO, a non-selective opioid agonist, attenuates Endomorphin-1-induced antinociception but not that of Endomorphin-2 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。